6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester
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Overview
Description
Synthesis Analysis
While specific synthesis pathways for "6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester" are not directly addressed in available literature, related compounds such as 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid and 3-bromo-2-(2-hydroxy-2-propyl)-7-oxo-7H-selenolo[2,3-f]chromene-8-carboxylic acid methyl ester have been synthesized. These processes typically involve multi-step reactions, starting from substituted phenols or related heterocyclic precursors, involving condensation, cyclization, and functional group transformations (Barili et al., 2001); (Arsenyan, Vasiļjeva, & Belyakov, 2011).
Molecular Structure Analysis
Molecular structure analyses, such as X-ray crystallography and NMR spectroscopy, provide insights into the precise geometrical configuration of chromene derivatives. For example, the structure of 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid was elucidated using these methods, revealing a monoclinic space group with specific unit cell dimensions and demonstrating the importance of aromatic stacking interactions and hydrogen bonding in stabilizing the structure (Barili et al., 2001).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including cycloadditions, substitutions, and rearrangements, which are crucial for further chemical modifications and applications. The reactivity often depends on the substitution pattern on the chromene core and the presence of functional groups (Salem, Marzouk, Ali, & Madkour, 2012).
Scientific Research Applications
Synthetic Protocols and Biological Activities
- Synthetic Approaches to Chromenes : Chromenes, including benzo[c]chromen-6-ones, have been identified as core structures in secondary metabolites with significant pharmacological importance. The limited natural availability of these compounds has spurred the development of synthetic methods to produce chromene derivatives. These methods include Suzuki coupling reactions, radical-mediated cyclization, and base-catalyzed cyclization among others. These synthetic routes enable the production of chromene derivatives for potential use in pharmacological applications (Mazimba, 2016; Mazimba, 2016).
Carboxylic Ester Hydrolases in Bacteria
- Function and Application of Carboxylic Ester Hydrolases : This study categorizes and reviews the structures, substrate specificity, and industrial applications of carboxylic ester hydrolases (CEHs). CEHs, which catalyze the hydrolysis of carboxylic esters to alcohol and acid, are found across various life forms, including bacteria. The enzymes are involved in numerous industrial applications due to their ability to interact with ester compounds, highlighting the importance of understanding ester chemistry for biotechnological applications (Oh, Kim, & Kim, 2019).
Biotechnological Applications of Lactic Acid
- Derivatives from Lactic Acid : Lactic acid serves as a precursor for various chemicals and materials, including esters, through biotechnological routes. This review discusses the production and application potential of lactic acid derivatives, illustrating the versatility and economic value of carboxylic acid esters in producing materials and chemicals from renewable resources (Gao, Ma, & Xu, 2011).
Safety And Hazards
properties
IUPAC Name |
methyl 6,8-dichloro-2H-chromene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O3/c1-15-11(14)7-2-6-3-8(12)4-9(13)10(6)16-5-7/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMKMBPMUWWQFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=CC(=C2)Cl)Cl)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552748 |
Source
|
Record name | Methyl 6,8-dichloro-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester | |
CAS RN |
118693-22-4 |
Source
|
Record name | Methyl 6,8-dichloro-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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